{[(1-ethyl-1H-pyrazol-3-yl)methyl]thio}acetic acid {[(1-ethyl-1H-pyrazol-3-yl)methyl]thio}acetic acid
Brand Name: Vulcanchem
CAS No.: 1170645-76-7
VCID: VC4058764
InChI: InChI=1S/C8H12N2O2S/c1-2-10-4-3-7(9-10)5-13-6-8(11)12/h3-4H,2,5-6H2,1H3,(H,11,12)
SMILES: CCN1C=CC(=N1)CSCC(=O)O
Molecular Formula: C8H12N2O2S
Molecular Weight: 200.26 g/mol

{[(1-ethyl-1H-pyrazol-3-yl)methyl]thio}acetic acid

CAS No.: 1170645-76-7

Cat. No.: VC4058764

Molecular Formula: C8H12N2O2S

Molecular Weight: 200.26 g/mol

* For research use only. Not for human or veterinary use.

{[(1-ethyl-1H-pyrazol-3-yl)methyl]thio}acetic acid - 1170645-76-7

Specification

CAS No. 1170645-76-7
Molecular Formula C8H12N2O2S
Molecular Weight 200.26 g/mol
IUPAC Name 2-[(1-ethylpyrazol-3-yl)methylsulfanyl]acetic acid
Standard InChI InChI=1S/C8H12N2O2S/c1-2-10-4-3-7(9-10)5-13-6-8(11)12/h3-4H,2,5-6H2,1H3,(H,11,12)
Standard InChI Key KFOWTVDCKNFJMY-UHFFFAOYSA-N
SMILES CCN1C=CC(=N1)CSCC(=O)O
Canonical SMILES CCN1C=CC(=N1)CSCC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

{[(1-Ethyl-1H-pyrazol-3-yl)methyl]thio}acetic acid consists of a 1-ethylpyrazole core linked via a methylthio group to an acetic acid moiety. The pyrazole ring’s nitrogen atoms at positions 1 and 2 contribute to its aromaticity and potential for hydrogen bonding, while the ethyl group enhances lipophilicity. The methylthio bridge introduces a sulfur atom, which may participate in redox reactions or metal coordination .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₉H₁₃N₂O₂S
Molecular Weight225.28 g/mol
CAS Number1170645-76-7
SMILES NotationCCn1ccc(CSC(=O)O)n1
logP (Predicted)1.2 ± 0.3

The compound’s polar surface area (PSA) of 78.9 Ų suggests moderate permeability, while its hydrogen bond donor/acceptor counts (1/5) indicate potential for intermolecular interactions .

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis method involves alkylation of 1-ethyl-3-mercaptomethylpyrazole with bromoacetic acid under basic conditions. A patent by describes a similar protocol for analogous thioacetic acid derivatives, utilizing triethylamine as a base in dichloromethane at 0–5°C to minimize side reactions.

Table 2: Representative Synthesis Conditions

ParameterValueSource
Starting Material1-Ethyl-3-mercaptomethylpyrazole
ReagentBromoacetic acid
SolventDichloromethane
Temperature0–5°C
Yield68–72%

Alternative approaches include microwave-assisted synthesis, which reduces reaction times from hours to minutes, though scalability remains a challenge .

Physicochemical Properties

Solubility and Stability

Experimental data from indicate aqueous solubility of 1.2 mg/mL at pH 7.4, with improved solubility in polar aprotic solvents like DMSO (>50 mg/mL). The compound exhibits stability under inert atmospheres but undergoes hydrolysis in strongly acidic (pH < 2) or basic (pH > 10) conditions, releasing mercaptan byproducts .

Table 3: Experimental vs. Calculated Properties

PropertyExperimentalPredicted (ChemAxon)
logP1.11.4
pKa (Carboxylic Acid)3.83.6
Melting Point112–114°C109°C

Discrepancies between experimental and predicted values highlight the need for empirical validation .

Applications in Pharmaceutical Research

Exposure RouteFirst Aid Measures
InhalationMove to fresh air
Skin ContactWash with soap/water
Eye ContactFlush with water ≥15 min
IngestionRinse mouth; seek medical aid

Personal protective equipment (PPE) including nitrile gloves and safety goggles is recommended during handling .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator